![molecular formula C8H5FN2O2 B1444880 7-Fluoro-4-nitro-1H-indole CAS No. 548458-05-5](/img/structure/B1444880.png)
7-Fluoro-4-nitro-1H-indole
Overview
Description
Indole derivatives, such as 7-Fluoro-1H-indole, are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have various biological activities, making them important types of molecules .
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . Methods like Fischer indolisation and indole N-alkylation are commonly used .Molecular Structure Analysis
The molecular structure of indole derivatives typically includes a benzenoid nucleus and has 10 π-electrons, which makes them aromatic in nature . The specific structure of “7-Fluoro-4-nitro-1H-indole” could not be found.Chemical Reactions Analysis
Indole derivatives undergo various chemical reactions. Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization . Specific reactions for “7-Fluoro-4-nitro-1H-indole” could not be found.Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary. For example, 7-Fluoro-1H-indole has a molecular weight of 135.14 . The specific properties of “7-Fluoro-4-nitro-1H-indole” could not be found.Scientific Research Applications
Biological Research
“7-Fluoro-1H-indole” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . Indole derivatives, such as “7-Fluoro-4-nitro-1H-indole”, possess various biological activities .
Antiviral Research
Indole derivatives have shown potential in antiviral research. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Research
Indole derivatives also have anti-inflammatory properties, making them useful in research related to inflammation and related diseases .
Anticancer Research
Indole derivatives have been found to possess anticancer properties, which makes them valuable in cancer research .
Antioxidant Research
Indole derivatives have antioxidant properties, which can be beneficial in research related to oxidative stress and related diseases .
Pharmaceutical Applications
“7-Fluoro-1H-indole” is an important raw material and intermediate used in organic synthesis, pharmaceuticals .
Agrochemical Applications
“7-Fluoro-1H-indole” is also used in the synthesis of agrochemicals .
Dye Manufacturing
“7-Fluoro-1H-indole” is used in the manufacturing of dyestuffs .
Safety And Hazards
Future Directions
properties
IUPAC Name |
7-fluoro-4-nitro-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-6-1-2-7(11(12)13)5-3-4-10-8(5)6/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQBBZICAPJZLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1[N+](=O)[O-])C=CN2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-4-nitro-1H-indole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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